molecular formula C20H31ClO3S B12559287 2-(Benzenesulfonyl)tetradecanoyl chloride CAS No. 189169-48-0

2-(Benzenesulfonyl)tetradecanoyl chloride

Cat. No.: B12559287
CAS No.: 189169-48-0
M. Wt: 387.0 g/mol
InChI Key: GURBEBAPFPFAEN-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)tetradecanoyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a benzenesulfonyl group attached to a tetradecanoyl chloride moiety. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzenesulfonyl)tetradecanoyl chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with tetradecanoic acid in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)tetradecanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form benzenesulfonic acid and tetradecanoic acid.

    Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Chlorinating Agents: Thionyl chloride, phosphorus trichloride

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Sulfonamides: Formed from the reaction with amines

    Sulfonate Esters: Formed from the reaction with alcohols

    Benzenesulfonic Acid and Tetradecanoic Acid: Formed from hydrolysis

Scientific Research Applications

2-(Benzenesulfonyl)tetradecanoyl chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce the benzenesulfonyl group into various molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)tetradecanoyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile. The molecular targets and pathways involved in its reactions are primarily related to the formation of these bonds, which can alter the properties and functions of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: A simpler analog with similar reactivity but lacks the long alkyl chain.

    Toluene-4-sulfonyl Chloride: Another sulfonyl chloride with a methyl group instead of the tetradecanoyl chain.

    Methanesulfonyl Chloride: A smaller sulfonyl chloride with a single carbon chain.

Uniqueness

2-(Benzenesulfonyl)tetradecanoyl chloride is unique due to its long tetradecanoyl chain, which imparts distinct physical and chemical properties. This long chain can influence the solubility, reactivity, and interaction with other molecules, making it suitable for specific applications that simpler sulfonyl chlorides may not be able to achieve.

Properties

CAS No.

189169-48-0

Molecular Formula

C20H31ClO3S

Molecular Weight

387.0 g/mol

IUPAC Name

2-(benzenesulfonyl)tetradecanoyl chloride

InChI

InChI=1S/C20H31ClO3S/c1-2-3-4-5-6-7-8-9-10-14-17-19(20(21)22)25(23,24)18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3

InChI Key

GURBEBAPFPFAEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)Cl)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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